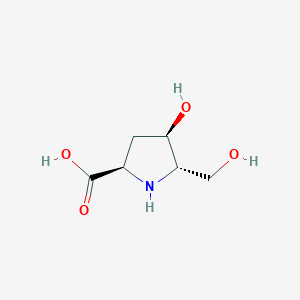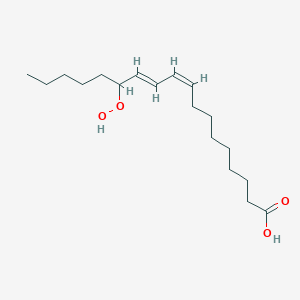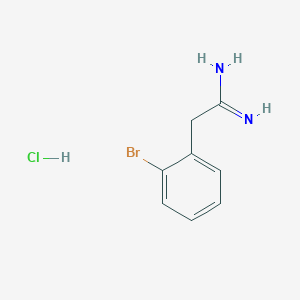
2-(Trifluoromethyl)thioxanthen-9-one
Overview
Description
2-(Trifluoromethyl)thioxanthen-9-one is a trifluoromethyl substituted thioxanthenone, a sulfur analogue of xanthone. It is a fluorinated heterocyclic building block used as a synthesis intermediate for photosensitizers in photoredox catalytic reactions and organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
2-(Trifluoromethyl)thioxanthen-9-one is a trifluoromethyl substituted thioxanthenone/thioxanthone, a sulfur analogue of xanthone . It is used as a synthesis intermediate for photosensitizers in applications of photoredox catalytic reactions and OLEDs .
Mode of Action
The ketone on this compound is prone to nucleophilic reactions for molecular functionalization . Axially chiral thioxanthenes can be synthesized with this method (with organolithium compounds), exhibiting circularly polarized luminescence (CPL) with a dissymmetry factor of 3.0×10−3 and a maximum external quantum efficiency of 20.0% in circularly polarized OLEDs .
Biochemical Pathways
The sulfide group can be oxidized to sulfone with an oxidizing agent such as hydrogen peroxide and meta-chloroperoxybenzoic acid, for tuning the energy band gap of the molecule . This compound is also desired for use as a triplet photosensitizer in photoredox catalytic reactions such as cycloaddition and nickel-catalyzed aryl esterification .
Pharmacokinetics
It is known that the compound is a solid at 20°c and has a melting point between 147°C and 151°C . It is soluble in toluene .
Result of Action
The result of the action of this compound is the production of axially chiral thioxanthenes, which exhibit circularly polarized luminescence (CPL) with a dissymmetry factor of 3.0×10−3 and a maximum external quantum efficiency of 20.0% in circularly polarized OLEDs . This makes the compound valuable in the production of OLEDs.
Action Environment
The action of this compound is sensitive to light , indicating that environmental factors such as light exposure can influence the compound’s action, efficacy, and stability
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)thioxanthen-9-one can be synthesized through nucleophilic reactions involving organolithium compounds. The ketone group on the compound is prone to nucleophilic reactions, allowing for molecular functionalization . The sulfide group can be oxidized to sulfone using oxidizing agents such as hydrogen peroxide and meta-chloroperoxybenzoic acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes, with a focus on optimizing reaction conditions to achieve high purity and yield. The compound is typically produced as a white to light yellow powder with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)thioxanthen-9-one undergoes various types of reactions, including:
Oxidation: The sulfide group can be oxidized to sulfone.
Nucleophilic Substitution: The ketone group is prone to nucleophilic reactions for molecular functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Nucleophilic Reagents: Organolithium compounds.
Major Products
Sulfone: Formed from the oxidation of the sulfide group.
Functionalized Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(Trifluoromethyl)thioxanthen-9-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: A sulfur analogue of xanthone, similar in structure to 2-(Trifluoromethyl)thioxanthen-9-one.
Xanthone: A parent compound without the trifluoromethyl substitution.
Uniqueness
This compound is unique due to its trifluoromethyl substitution, which enhances its reactivity and makes it a valuable building block for synthesizing advanced materials such as photosensitizers and OLEDs .
Properties
IUPAC Name |
2-(trifluoromethyl)thioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWRXGDGZGIHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168689 | |
| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693-28-3 | |
| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)thioxanthen-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4R9HK2QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
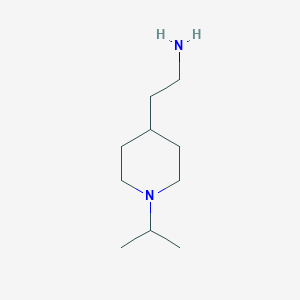
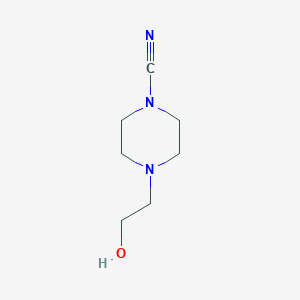

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
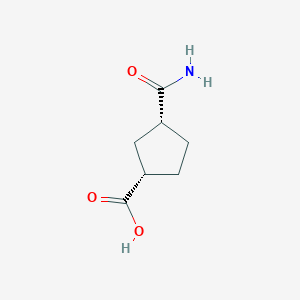
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
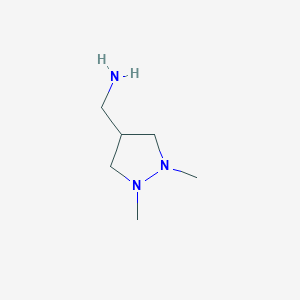
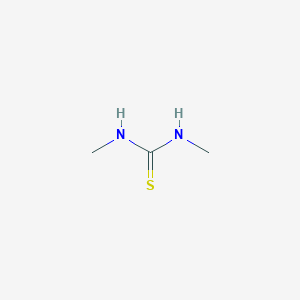
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
